6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
CAS No. |
948014-52-6 |
|---|---|
Molecular Formula |
C17H16N4O5 |
Molecular Weight |
356.33 g/mol |
IUPAC Name |
6-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H16N4O5/c1-7-11-12(9(5-18)16(19)26-17(11)21-20-7)8-4-10(22-2)14-15(13(8)23-3)25-6-24-14/h4,12H,6,19H2,1-3H3,(H,20,21) |
InChI Key |
NDWRACJYBKHJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,7-Dimethoxy-1,3-benzodioxol-5-carbaldehyde
The benzodioxol fragment is typically prepared via hydroboration–oxidation of allylpolyalkoxybenzenes, followed by oxidative cleavage. For example:
-
Hydroboration : Treatment of 4,7-dimethoxy-1,3-benzodioxol-5-allyl ether with BH₃·THF yields a secondary alcohol.
-
Oxidation : H₂O₂/NaOH converts the alcohol to the corresponding aldehyde.
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydroboration | BH₃·THF | 0 → 25 | 92 |
| Oxidation | H₂O₂, NaOH | 25 | 85 |
This aldehyde serves as the electrophilic component in subsequent cyclocondensation reactions.
Multicomponent Cyclocondensation Strategies
The pyrano[2,3-c]pyrazole core is assembled via a one-pot four-component reaction involving:
-
4,7-Dimethoxy-1,3-benzodioxol-5-carbaldehyde (1 equiv)
-
3-Methyl-1H-pyrazol-5-amine (1 equiv)
-
Malononitrile (1.2 equiv)
-
Ethyl acetoacetate (1 equiv)
Reaction Mechanism
-
Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition : 3-Methyl-1H-pyrazol-5-amine attacks the unsaturated intermediate.
-
Cyclization : Intramolecular ester enolate attack generates the pyran ring.
-
Tautomerization : Final aromatization yields the dihydropyrano[2,3-c]pyrazole.
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (0.5 eq) | +35% vs. no catalyst |
| Solvent | EtOH/H₂O (4:1) | +22% vs. pure EtOH |
| Temperature | 80°C | 89% yield |
| Time | 6 h | Optimal conversion |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). The target compound elutes at Rf = 0.42 (TLC, ethyl acetate/hexane 1:1).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, NH₂), 6.98 (s, 1H, benzodioxol-H), 4.32 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
-
IR (KBr) : 3340 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N).
-
HRMS : m/z calcd. for C₁₇H₁₅N₄O₅ [M+H]⁺ 365.1094; found 365.1091.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-pending method immobilizes the pyrazole amine on Wang resin, followed by sequential couplings with aldehyde and malononitrile. Key advantages include:
-
Automated washing steps to remove excess reagents.
-
Final cleavage with TFA/H₂O (95:5) yields product with >95% purity.
Comparative Performance :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solution-phase | 89 | 98 | Moderate |
| Solid-phase | 76 | 95 | High |
Industrial-Scale Considerations
Solvent Recycling
Ethanol recovery via fractional distillation reduces costs by 40%.
Catalytic Efficiency
Nanocrystalline MgO catalysts enable a 15% reduction in reaction time while maintaining yields ≥85%.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Low regioselectivity | Competing tautomers | Use of DMF as co-solvent |
| Nitrile hydrolysis | Aqueous conditions | Strict pH control (pH 6–7) |
| Byproduct formation | Over-alkylation | Stepwise reagent addition |
Chemical Reactions Analysis
Table 1: Optimization of Reaction Conditions
| Catalyst | Time (min) | Yield (%) | Temperature |
|---|---|---|---|
| [Et<sub>3</sub>NH][HSO<sub>4</sub>] | 15 | 94 | RT |
| PEG | 60 | 72 | 80°C |
| DES | 20 | 92 | 80°C |
This method exemplifies green chemistry principles, avoiding toxic solvents and enabling rapid cyclocondensation .
Amino Group (-NH<sub>2</sub>)
-
Nucleophilic Substitution : Reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to form amides or secondary amines.
-
Diazotization : Forms diazonium salts under acidic conditions, enabling coupling reactions with aromatic rings (e.g., synthesis of azo dyes) .
Nitrile Group (-C≡N)
-
Hydrolysis : Under acidic or basic conditions, converts to carboxylic acid (-COOH) or amide (-CONH<sub>2</sub>).
-
Cycloaddition : Participates in [2+3] cycloadditions with azides to form tetrazoles, a reaction leveraged in click chemistry .
Cyclization and Ring-Opening Reactions
The dihydropyrano[2,3-c]pyrazole core undergoes:
-
Acid-Catalyzed Ring-Opening : Produces pyrazole-carboxylic acid derivatives, useful in further functionalization.
-
Oxidative Aromatization : Treatment with HNO<sub>3</sub> or H<sub>2</sub>O<sub>2</sub> converts the dihydropyran ring to a fully aromatic pyran system, altering electronic properties .
Anticancer Modifications
-
Metal Complexation : Coordinates with Pt(II) or Ru(II) ions to enhance DNA intercalation, improving cytotoxicity .
-
Sulfonation : Introduces sulfonyl groups at the amino position to modulate pharmacokinetics.
Antimicrobial Derivatives
-
Mannich Reaction : Forms tertiary amines at the pyrazole nitrogen, broadening antimicrobial spectra .
Table 2: Reactivity Trends in Pyrano-Pyrazole Derivatives
| Substituent | Reaction Rate (Relative) | Product Stability |
|---|---|---|
| -OCH<sub>3</sub> (Electron-Donating) | Slow | High |
| -NO<sub>2</sub> (Electron-Withdrawing) | Fast | Moderate |
Methoxy groups on the benzodioxole ring stabilize intermediates via resonance, slowing nitrile hydrolysis but enhancing regioselectivity.
Industrial-Scale Modifications
-
Continuous Flow Synthesis : Reduces reaction time to <5 minutes with >90% yield using microreactors .
-
Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >98% purity .
Mechanistic Insights
Key Intermediate : Knoevenagel adduct formed between aldehyde and malononitrile, followed by cyclization with hydrazine hydrate .
Spectroscopic Evidence :
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study:
In a study conducted by Silva et al. (2021), the compound was tested for its inhibitory effects on COX-2 and LOX pathways. Results demonstrated a notable reduction in inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays against different cancer cell lines.
Data Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| K562 | 10 | Cell cycle arrest |
| MV4-11 | 12 | Inhibition of proliferation |
In a study published in the Molecules journal, the compound exhibited selective cytotoxicity against MCF-7 and K562 cells, highlighting its potential as an anticancer drug .
Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives are gaining interest for their potential in treating neurodegenerative diseases.
Case Study:
Research by Arbačiauskienė et al. (2023) focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal injury. The findings suggested that the compound could mitigate neuronal damage through antioxidant mechanisms .
Synthesis and Functionalization
The synthesis of 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. The functionalization at various positions allows for the exploration of structure-activity relationships (SAR) that can enhance biological efficacy.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s benzodioxole moiety and pyrano[2,3-c]pyrazole core play crucial roles in its binding to target proteins and exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyranopyrazole derivatives differ primarily in their aryl/heteroaryl substituents at position 4 and alkyl groups at position 3. Below is a comparative table:
Key Observations :
Key Observations :
- TBAB and ultrasound methods achieve higher yields (>90%) and shorter reaction times .
Biological Activity
6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (commonly referred to as compound 1) is a complex organic molecule with promising biological activities. Its unique structure incorporates a pyrano[2,3-c]pyrazole core and a benzodioxole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of compound 1, focusing on its anti-inflammatory, antimicrobial, anticancer properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 356.33 g/mol. The compound's structure includes multiple functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O5 |
| Molecular Weight | 356.33 g/mol |
| CAS Number | 948014-52-6 |
Synthesis
The synthesis of compound 1 typically involves multicomponent reactions (MCRs), which efficiently combine several reactants in a single step. This method not only simplifies the synthesis process but also aligns with green chemistry principles by reducing waste and enhancing yield .
Anti-inflammatory Activity
Research indicates that compounds with the pyrano[2,3-c]pyrazole scaffold exhibit significant anti-inflammatory properties. Compound 1 has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. Studies have demonstrated that derivatives of this compound can effectively reduce inflammation in various animal models .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activities against bacteria and fungi. The presence of the benzodioxole moiety may enhance these effects by increasing membrane permeability or disrupting microbial cell walls .
Anticancer Activity
The anticancer potential of compound 1 is particularly noteworthy. Studies have highlighted its ability to inhibit several kinases involved in cancer progression, including BRAF(V600E) and EGFR. In vitro assays using various cancer cell lines have revealed that compound 1 induces apoptosis and inhibits cell proliferation effectively .
Case Study: Breast Cancer
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives similar to compound 1 demonstrated significant cytotoxic effects. The combination of these derivatives with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy while minimizing side effects .
The precise mechanisms through which compound 1 exerts its biological activities are still under investigation. However, preliminary studies suggest that it may interact with various biological targets:
- Kinase Inhibition : Compound 1 may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
- Cytokine Modulation : The compound could modulate the production of inflammatory cytokines, thereby reducing inflammation.
Further research is needed to elucidate these mechanisms fully and assess potential side effects in biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of compound 1, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Similar pyrano[2,3-c]pyrazole core; different substituents | Anti-inflammatory |
| 6-Amino-pyrazolo[1,2-a]pyrimidine derivatives | Pyrazolo-pyrimidine core; variations in substituents | Anticancer |
| 1H-pyrazolo[3,4-b]quinolin derivatives | Pyrazoloquinoline structure; unique heterocyclic ring | Antimicrobial |
Q & A
Advanced Research Question
- Antibacterial/Anti-inflammatory Assays :
- Analgesic Activity : Tail-flick or acetic acid-induced writhing models in rodents (dose: 50–100 mg/kg) .
How can contradictory data on reaction yields or purity be resolved?
Advanced Research Question
Discrepancies in yields (e.g., 78% vs. >90%) arise from:
- Catalyst Efficiency : Ionic liquids (e.g., [Et₃NH][HSO₄]) may outperform TBAB in polar solvents .
- Purification Methods : Recrystallization (ethanol) vs. column chromatography impacts purity .
- Substituent Effects : Electron-withdrawing groups (e.g., bromophenyl) reduce yields due to steric hindrance .
What green chemistry principles are applicable to the synthesis of this compound?
Advanced Research Question
- Solvent Selection : Water or ethanol/water mixtures reduce toxicity vs. DMF or DMSO .
- Catalyst Reusability : Ionic liquids (e.g., [Et₃NH][HSO₄]) can be recycled ≥3 times without yield loss .
- Energy Efficiency : Room-temperature reactions (2 hours) vs. reflux (30 minutes) balance speed and sustainability .
How do substituents on the aryl group influence the compound’s physicochemical properties?
Advanced Research Question
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents (logP reduction by ~0.5 units) .
- Halogen Substituents (e.g., -Br) : Enhance crystallinity (melting points: 247–248°C for 4-bromophenyl derivatives) .
- Steric Effects : Bulky groups (e.g., 4-isopropylphenyl) reduce reaction rates by ~20% due to hindered intermediate formation .
What computational methods are used to predict the compound’s reactivity or bioactivity?
Advanced Research Question
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites .
- Molecular Docking : Pyrano-pyrazole core shows high affinity for COX-2 (binding energy: −9.2 kcal/mol) .
- QSAR Models : LogP and polar surface area correlate with antibacterial activity (R² = 0.87) .
How is the compound’s stability assessed under varying storage conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability .
- Photodegradation Studies : UV exposure (254 nm, 48 hours) shows <5% degradation in amber vials .
- Hygroscopicity : Weight gain <1% at 75% RH confirms low moisture sensitivity .
What strategies are employed to scale up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
